molecular formula C19H21FN4O2 B12248256 2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

Cat. No.: B12248256
M. Wt: 356.4 g/mol
InChI Key: BFVUHUCXWJZWPH-UHFFFAOYSA-N
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Description

2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazole core, which is known for its diverse biological activities, and a piperidine ring, which is often found in pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a piperidine moiety.

    Attachment of the Fluorinated Pyrimidine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluorinated pyrimidine group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where suitable leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoxazole core may also contribute to the compound’s binding affinity and specificity. Overall, the compound may exert its effects through modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile
  • 2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Uniqueness

Compared to similar compounds, 2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core and a fluorinated pyrimidine moiety. This structural arrangement may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C19H21FN4O2/c1-12-17(20)18(22-13(2)21-12)25-11-14-7-9-24(10-8-14)19-23-15-5-3-4-6-16(15)26-19/h3-6,14H,7-11H2,1-2H3

InChI Key

BFVUHUCXWJZWPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3)F

Origin of Product

United States

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